molecular formula C8H16ClNO2 B1422874 Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride CAS No. 1311313-63-9

Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride

Cat. No. B1422874
M. Wt: 193.67 g/mol
InChI Key: IZRNDWBVWMJSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of proline and is commonly used in the synthesis of peptides and other organic compounds.

Scientific Research Applications

Flavor Chemistry in Foods

Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride appears to be associated with branched aldehydes like 2-methyl propanal and 3-methyl butanal, which are significant in flavor chemistry. These compounds are formed and degraded from amino acids in various food products. Understanding the metabolic pathways of these aldehydes can help control their formation to achieve desired flavor levels in food products (Smit, Engels, & Smit, 2009).

Neurotransmitter Systems in the Central Nervous System

Glutamate, as the major excitatory neurotransmitter in the mammalian central nervous system, involves ionotropic receptors like NMDARs (N-methyl-D-aspartate receptors). The trafficking of these receptors, from their synthesis to their integration into synaptic sites, is crucial for synaptic plasticity and cognitive functions. Insights into the trafficking of NMDARs can offer understanding into normal synaptic physiology and contribute to the research of psychiatric and neurological diseases (Horak, Petralia, Kaniaková, & Sans, 2014).

Cancer Therapy

The compound FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) shows potential in cancer therapy due to its immunosuppressive effects and preclinical antitumor efficacy in various cancer models. This opens up a field of research in understanding the molecular targets and mechanisms of FTY720, which might aid in the development of new cancer therapies (Zhang et al., 2013).

Ethylene Inhibition in Plants

1-Methylcyclopropene (1-MCP) is a noteworthy compound in plant growth regulation, significantly inhibiting ethylene effects in a range of fruits, vegetables, and floricultural crops. Research into 1-MCP's mechanism of action can offer insights into ethylene's role in plants and lead to advancements in agricultural technology and food preservation (Blankenship & Dole, 2003).

Neurotoxicity in Food Supplements

BMAA (β-methylamino-l-alanine) and its isomers, produced by cyanobacteria, are associated with neurodegenerative diseases. The presence of these non-proteinogenic amino acids in cyanobacteria-based food supplements poses a risk of neurotoxicity. Understanding their occurrence and toxicological profiles can contribute to the safety evaluation of dietary supplements and promote awareness of potential health risks (Manolidi et al., 2019).

Safety And Hazards

“Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride” should be handled with care. It’s recommended to keep the container tightly closed, protect it from moisture, and handle it under inert gas . It should be kept away from heat, sparks, open flames, and hot surfaces . It’s also advised to avoid breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

methyl 2-(aminomethyl)-3-cyclopropylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(5-9)4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRNDWBVWMJSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride

CAS RN

1311313-63-9
Record name methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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